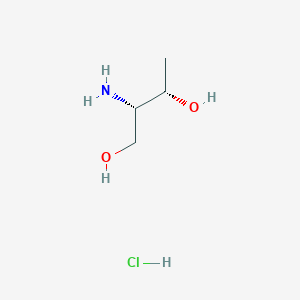
D-Threoninol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Threoninol hydrochloride: is a derivative of threonine, an amino acid. It is a small organic molecule with the chemical formula C4H11NO2·HCl. This compound is often used in the synthesis of artificial nucleic acids and has applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Threoninol hydrochloride can be synthesized from D-threonine through a series of chemical reactions. The primary synthetic route involves the reduction of D-threonine to D-threoninol, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of D-Threoninol hydrochloride typically involves large-scale chemical synthesis using automated reactors. The process includes the reduction of D-threonine using reducing agents like sodium borohydride, followed by purification and crystallization to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions: D-Threoninol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-threonine.
Reduction: It can be reduced from D-threonine.
Substitution: It can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: D-threonine.
Reduction: D-threoninol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: D-Threoninol hydrochloride is used in the synthesis of artificial nucleic acids, which are crucial for studying genetic functions and developing gene therapies .
Biology: In biological research, it is used to create modified DNA and RNA molecules that can be used to study gene expression and regulation .
Industry: In the industrial sector, it is used in the production of various biochemical products and as a building block for more complex molecules .
Mécanisme D'action
D-Threoninol hydrochloride exerts its effects by incorporating into nucleic acids, thereby modifying their structure and function. It can form stable complexes with DNA and RNA, affecting their stability and interactions with other molecules. This modification can regulate gene expression and other biological processes .
Comparaison Avec Des Composés Similaires
L-Threoninol: Similar in structure but differs in the configuration of the amino group.
Serinol: Another amino alcohol with similar properties but different applications.
3-Cyanovinylcarbazole: Used in similar applications but has different chemical properties.
Uniqueness: D-Threoninol hydrochloride is unique due to its specific configuration and ability to form stable complexes with nucleic acids. This makes it particularly useful in genetic research and therapeutic applications .
Propriétés
IUPAC Name |
(2S,3S)-2-aminobutane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMZWDMWHINGKS-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














